molecular formula C14H23N3O3 B11840560 3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione CAS No. 734-04-3

3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione

Cat. No.: B11840560
CAS No.: 734-04-3
M. Wt: 281.35 g/mol
InChI Key: QKPHIHMNJXMDHJ-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is a complex organic compound characterized by a spirocyclic structure. This compound features a morpholine ring attached to a diazaspiro undecane core, which includes two nitrogen atoms and a dione functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable ketone with a diamine under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with morpholine in the presence of a base to introduce the morpholin-4-ylmethyl group. The final step involves oxidation to form the dione functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is unique due to its combination of a morpholine ring and a diazaspiro undecane core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

734-04-3

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C14H23N3O3/c18-12-14(5-3-1-2-4-6-14)15-13(19)17(12)11-16-7-9-20-10-8-16/h1-11H2,(H,15,19)

InChI Key

QKPHIHMNJXMDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CN3CCOCC3

Origin of Product

United States

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